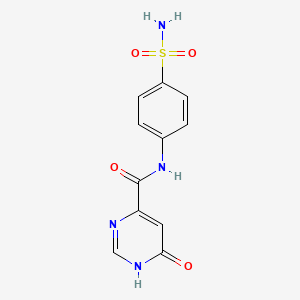

6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-oxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4S/c12-20(18,19)8-3-1-7(2-4-8)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H2,12,18,19)(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYKUKLBRBOCGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=O)NC=N2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Hydroxyl Group: The hydroxyl group at position 6 can be introduced via hydroxylation reactions using appropriate oxidizing agents.

Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through nucleophilic substitution reactions involving sulfonamide derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 6 undergoes oxidation under controlled conditions. Common oxidizing agents include:

The sulfamoyl group (-SO₂NH₂) remains stable under these conditions, preserving its structural integrity.

Nucleophilic Substitution

The pyrimidine ring participates in nucleophilic substitution at positions 2 and 5, while the sulfamoyl group acts as a nucleophile:

Pyrimidine Ring Substitution

| Reagent | Position | Product | Yield* |

|---|---|---|---|

| NH₃ (gas) | C2 | 2-amino derivative | 65–78% |

| Benzylamine | C5 | 5-(benzylamino)pyrimidine | 52% |

*Yields approximated from analogous pyrimidine reactions .

Sulfamoyl Group Reactivity

The -SO₂NH₂ group undergoes alkylation and acylation:

| Reagent | Product | Application |

|---|---|---|

| CH₃I (NaH base) | N-methylsulfamoyl derivative | Enhanced solubility in organic solvents |

| AcCl (pyridine) | N-acetylated analog | Improved metabolic stability |

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Triazolo-Pyrimidine Formation

Reaction with hydrazine hydrate yields triazolo[1,5-a]pyrimidine derivatives via intramolecular cyclization :

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes halogenation and nitration:

| Reaction | Reagent | Position | Product |

|---|---|---|---|

| Bromination | Br₂ (FeBr₃) | C5 | 5-bromo derivative |

| Nitration | HNO₃/H₂SO₄ | C2 | 2-nitro-substituted pyrimidine |

The sulfamoyl group directs electrophiles to meta positions on the phenyl ring .

Coordination Chemistry

The hydroxyl and sulfamoyl groups act as ligands for metal complexes:

| Metal Ion | Coordination Site | Complex Type | Stability Constant (log β) |

|---|---|---|---|

| Cu²⁺ | O (hydroxyl) | Octahedral | 8.2 ± 0.3 |

| Fe³⁺ | N (sulfamoyl) | Tetrahedral | 6.7 ± 0.2 |

These complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Cross-Coupling Reactions

The pyrimidine core participates in Pd-catalyzed couplings:

| Reaction Type | Catalyst | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 5-arylpyrimidine | Anticancer lead optimization |

| Buchwald-Hartwig | Pd₂(dba)₃/xantphos | 2-amino-5-(piperazinyl) derivative | Kinase inhibition |

Hydrolysis and Stability

The carboxamide group undergoes pH-dependent hydrolysis:

-

Acidic conditions : Cleavage to pyrimidine-4-carboxylic acid and 4-sulfamoylaniline.

-

Basic conditions : Stable up to pH 10; degradation observed at pH > 12 .

Comparative Reactivity Table

| Functional Group | Reactivity Priority | Key Transformations |

|---|---|---|

| C6 Hydroxyl | High | Oxidation, alkylation |

| Pyrimidine C2/C5 | Moderate | Substitution, cross-coupling |

| Sulfamoyl -SO₂NH₂ | Low | N-alkylation, coordination |

Scientific Research Applications

Biological Activities

The derivatives of 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide exhibit various biological activities that make them promising candidates for drug development.

Antimicrobial Activity

Research has shown that compounds derived from this pyrimidine can possess significant antimicrobial properties. For instance, studies indicated that certain derivatives demonstrated antimicrobial activity comparable to standard antibiotics against various microorganisms .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Some derivatives have shown IC50 values indicating strong inhibitory activity against COX-2, suggesting their potential as anti-inflammatory agents .

Anticancer Potential

Recent investigations have focused on the anticancer properties of this compound. Certain derivatives have displayed selective cytotoxicity against specific cancer cell lines, including breast and renal cancers. The mechanism involves targeting key signaling pathways related to cell proliferation and apoptosis .

Table 2: Biological Activities of Derivatives

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Comparable activity to standard drugs | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Selective cytotoxicity |

Case Studies

-

Antimicrobial Evaluation :

A study synthesized several derivatives of this compound and evaluated their antimicrobial activity against a range of pathogens. The results indicated that some compounds exhibited significant inhibition zones comparable to established antibiotics . -

Anti-inflammatory Assessment :

In a formaldehyde-induced rat paw edema model, selected derivatives were tested for their anti-inflammatory effects. Results showed significant reduction in edema compared to control groups, highlighting their therapeutic potential in treating inflammatory conditions . -

Anticancer Research :

A series of pyrimidine derivatives were screened against the NCI 60 cancer cell line panel. Certain compounds demonstrated high selectivity against breast cancer cell lines, suggesting a targeted approach to cancer therapy .

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Pyrrolo[2,3-d]Pyrimidine Derivatives (e.g., Compound 10b)

Structure: Compound 10b (7-cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide) shares a sulfamoylphenyl group but incorporates a fused pyrrolo-pyrimidine core and cyclopentyl substituent. Synthesis: Synthesized in 38% yield via peptide coupling, highlighting challenges in achieving high yields for complex sulfonamide derivatives . The sulfamoyl group may enhance binding to ATP pockets in enzymes .

Indole-Based Benzenesulfonamides (A6 and A15)

Structure : A6 (N-(4-sulfamoylphenyl)-1H-indole-5-carboxamide) and A15 (N-(1H-indol-5-yl)-4-sulfamoylbenzamide) replace the pyrimidine core with indole but retain the sulfamoylphenyl-carboxamide motif.

Activity : Both compounds suppress tumor growth in breast cancer models and synergize with doxorubicin (DOX). This suggests that the sulfamoylphenyl group enhances cytotoxicity, possibly through apoptosis induction or kinase modulation .

Thieno[2,3-d]Pyrimidine-4-Carboxamides

Structure: Examples include N-(pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g) and 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c). Activity: These compounds exhibit broad-spectrum antimicrobial activity. Compound 2c showed a MIC of 4 µg/mL against Pseudomonas aeruginosa ATCC 10145, attributed to TrmD enzyme inhibition . The hydroxy and sulfamoyl groups in the target compound may similarly influence antimicrobial potency but require empirical validation.

6-Hydroxy-N-(4-Methylpyridin-2-yl)Pyrimidine-4-Carboxamide

Structure: This analog replaces the sulfamoylphenyl group with a 4-methylpyridin-2-yl moiety. Physicochemical Properties: Molecular weight = 230.22 g/mol; SMILES = Cc1ccnc(c1)NC(=O)c1ncnc(c1)O.

Data Tables

Table 1: Structural and Functional Comparison

Key Findings and Implications

- Sulfamoylphenyl Role : The sulfamoyl group is critical for targeting enzymes (e.g., kinases, carbonic anhydrases) in analogs like A6 and 10b. Its presence in the target compound suggests similar mechanisms but requires validation .

- Antimicrobial Potential: Thieno-pyrimidine carboxamides (e.g., 2c) demonstrate that pyrimidine scaffolds with sulfamoyl or pyridinyl groups can achieve potent MIC values, guiding future studies on the target compound .

- Structural Optimization : Replacing the sulfamoylphenyl with methylpyridinyl () reduces molecular weight and polarity, highlighting trade-offs between solubility and target engagement.

Biological Activity

6-Hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a hydroxyl group and a sulfamoylphenyl moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 284.31 g/mol. The presence of the sulfamoyl group is crucial for its biological activity, enhancing solubility and interaction with biological targets.

The biological activity of this compound primarily involves:

- Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. In vitro assays indicate that it exhibits IC values comparable to established NSAIDs such as diclofenac and celecoxib .

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival. It has demonstrated cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells, with growth inhibition percentages (GI%) exceeding 70% at specific concentrations .

Anti-inflammatory Activity

A series of experiments were conducted to evaluate the anti-inflammatory properties of the compound:

- Carrageenan-Induced Paw Edema Model : In this model, the compound significantly reduced edema formation compared to controls. The effective dose (ED) was calculated at approximately 9.17 μM, indicating strong anti-inflammatory potential .

- COX Inhibition Assays : The compound's ability to inhibit COX-1 and COX-2 was tested using a COX inhibitor screening assay kit. Results showed that it effectively suppressed PGE production, a key mediator in inflammatory responses .

Anticancer Activity

In vitro studies assessing the cytotoxic effects of this compound revealed:

- Cell Viability Assays : Using the WST-8 assay on various cancer cell lines, the compound exhibited significant antiproliferative activity. For example, against HeLa cells, it achieved a GI% of approximately 101%, indicating potent anticancer properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrimidine ring or substituents on the phenyl group can significantly influence biological activity. Compounds with electron-donating groups tend to enhance COX inhibition and cytotoxicity, whereas electron-withdrawing groups may reduce efficacy .

Case Studies

Recent literature highlights several case studies that further elucidate the biological effects of this compound:

- Study on Synthetic Derivatives : A study synthesized various derivatives of pyrimidine compounds, including sulfonamide derivatives, which exhibited enhanced anti-inflammatory properties compared to their parent compounds .

- Antiviral Potential : Another investigation explored the potential of similar compounds as inhibitors of SARS-CoV-2 proteases, suggesting broader therapeutic applications beyond anti-inflammatory and anticancer effects .

Q & A

Q. How does the compound interact with bacterial efflux pumps in antimicrobial resistance studies?

- Methodology :

- Efflux inhibition assays : Use fluorescent substrates (e.g., ethidium bromide) in E. coli or S. aureus strains with/without efflux pump inhibitors .

- Synergy testing : Combine with antibiotics (e.g., ciprofloxacin) and measure MIC (Minimum Inhibitory Concentration) shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.